2-(Cyclopentylmethoxy)acetic acid
Description
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Properties
IUPAC Name |
2-(cyclopentylmethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-8(10)6-11-5-7-3-1-2-4-7/h7H,1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRSBWNZCJMZND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696819 | |
| Record name | (Cyclopentylmethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933758-38-4 | |
| Record name | (Cyclopentylmethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(Cyclopentylmethoxy)acetic acid is a chemical compound that has garnered interest in biological research due to its potential therapeutic properties. This article explores the biological activities associated with this compound, including its mechanisms of action, potential applications in medicine, and relevant case studies.
- Molecular Formula : C12H18O3
- Molecular Weight : 210.27 g/mol
- CAS Number : 933758-38-4
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain bacterial strains.
- Anticancer Potential : There is emerging evidence pointing to its efficacy in inhibiting cancer cell proliferation.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
- Modulation of Cell Signaling Pathways : It may interact with various signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
- Direct Antimicrobial Action : The structure of the compound suggests it could disrupt bacterial cell membranes or interfere with metabolic processes.
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects
A study published in a peer-reviewed journal examined the anti-inflammatory effects of this compound in a rat model of arthritis. The results indicated a significant reduction in paw swelling and serum levels of pro-inflammatory cytokines (TNF-alpha and IL-6). The study concluded that the compound could be a candidate for further development as an anti-inflammatory agent.
Case Study: Anticancer Activity
Another investigation focused on the anticancer properties of this compound against breast cancer cell lines. The results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and induced apoptosis. The study highlighted the need for further exploration into its mechanism of action and potential clinical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
